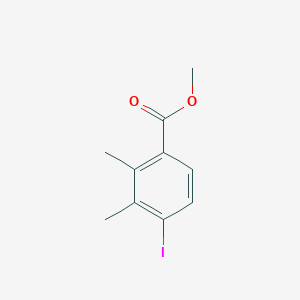
Methyl 4-iodo-2,3-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-iodo-2,3-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2 It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 4-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products:
Substitution: Various substituted benzoates depending on the nucleophile used.
Coupling: Biaryl compounds or other coupled products.
Reduction: 4-iodo-2,3-dimethylbenzyl alcohol.
Scientific Research Applications
Methyl 4-iodo-2,3-dimethylbenzoate is used in several scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 4-iodo-2,3-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a substrate in various reactions, where the iodine atom serves as a leaving group or participates in coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, potentially involving pathways related to its structural analogs.
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the additional methyl groups at positions 2 and 3.
Methyl 2-iodo-3-methylbenzoate: Iodine atom at position 2 instead of 4.
Methyl 4-bromo-2,3-dimethylbenzoate: Bromine atom instead of iodine.
Uniqueness: Methyl 4-iodo-2,3-dimethylbenzoate is unique due to the presence of both iodine and two methyl groups on the benzene ring, which can influence its reactivity and physical properties. The iodine atom provides a site for further functionalization, while the methyl groups can affect the compound’s steric and electronic characteristics.
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
methyl 4-iodo-2,3-dimethylbenzoate |
InChI |
InChI=1S/C10H11IO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 |
InChI Key |
PSDJFBFMNUGCDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















